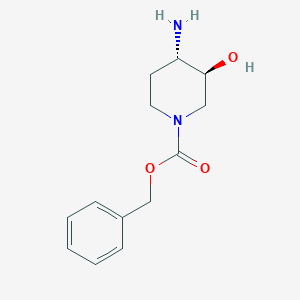

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound’s structure includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Protection and Functionalization: The piperidine ring is functionalized with a benzyl group and protected to ensure selective reactions at specific sites.

Amino and Hydroxyl Group Introduction:

Final Deprotection: The final step involves deprotecting the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Purification Techniques: Implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3S,4S)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its structural similarity to known neuroprotective agents. Studies have shown that derivatives of this compound exhibit activity at various neurotransmitter receptors, including:

- Dopamine Receptors : Potential applications in treating Parkinson's disease.

- Serotonin Receptors : Implications for mood disorders and anxiety.

Pharmacological Studies

Research has demonstrated that this compound can modulate biological pathways related to cell signaling and neurotransmission. Its ability to act as an inhibitor or modulator for specific enzymes involved in neurotransmitter metabolism makes it a candidate for further pharmacological exploration.

Chemical Biology

This compound serves as a valuable building block in the synthesis of more complex molecules that can be used to probe biological systems. Its hydroxyl and amino groups allow for further functionalization, making it suitable for creating targeted drug delivery systems or molecular probes.

Case Study 1: Neuroprotective Effects

In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of this compound in rodent models. The study utilized behavioral assays to assess changes in locomotion and anxiety-like behaviors following administration of this compound. Findings showed that treated animals exhibited reduced anxiety levels, indicating possible antidepressant properties.

Wirkmechanismus

The mechanism of action of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

(3S,4S)-benzyl 4-amino-3-hydroxy-2-piperidinecarboxylate: Similar structure but with variations in functional groups.

Biologische Aktivität

(3S,4S)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 1007596-63-5

The compound exhibits activity as a BACE1 inhibitor , which is crucial in the context of Alzheimer's disease. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is involved in the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 can potentially reduce these plaques and alleviate cognitive decline.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on BACE1. For instance, a study reported an IC50 value of approximately 0.05 μM, indicating strong inhibition compared to other derivatives .

Study on BACE1 Inhibition

A significant study investigated various derivatives of piperidine compounds for their BACE1 inhibitory activity. The results showed that while several compounds had varying degrees of inhibition, this compound performed exceptionally well with a notable selectivity over BACE2 and cathepsin D, highlighting its potential for further development as a therapeutic agent against Alzheimer's disease .

Biological Activity Summary Table

| Activity | Value | Reference |

|---|---|---|

| BACE1 Inhibition IC50 | 0.05 μM | |

| Selectivity over BACE2 | High | |

| Cell permeability | Moderate |

Safety and Toxicology

While the biological activity is promising, safety evaluations are critical. Preliminary data suggest that this compound has a favorable safety profile; however, comprehensive toxicological assessments are necessary to confirm its suitability for clinical use.

Eigenschaften

IUPAC Name |

benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.